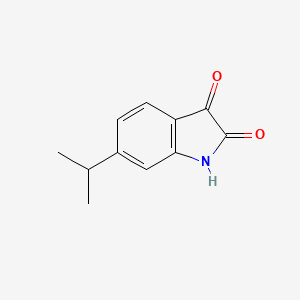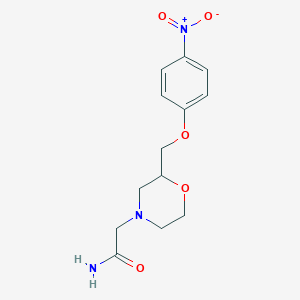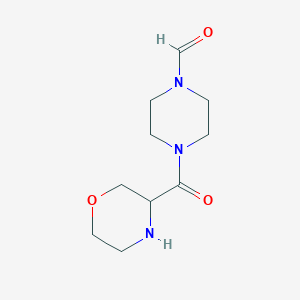![molecular formula C21H18N4O2S B15055113 N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15055113.png)
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-c]pyrazole derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their biological activities and chemical properties.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in similar applications, such as drug discovery and development.
Amino-pyrazoles: These compounds have a pyrazole core with amino groups, which contribute to their unique chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-18-12-19(28-21(18)25(24-14)16-6-4-3-5-7-16)20(26)23-22-13-15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,23,26)/b22-13- |
InChI Key |
KFYDMXHDMTZQAL-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N/N=C\C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


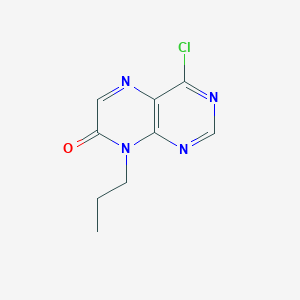
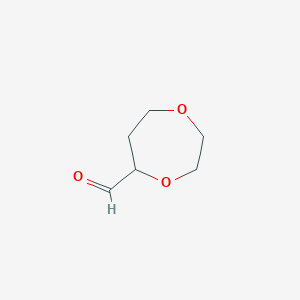
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
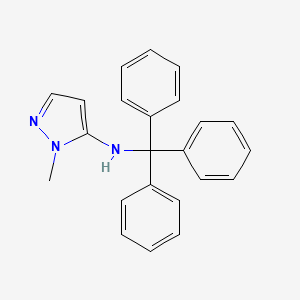
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
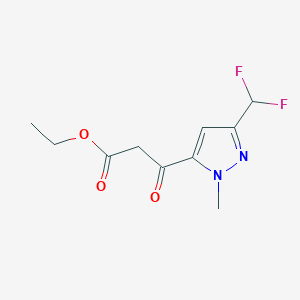
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
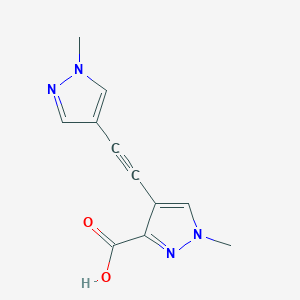
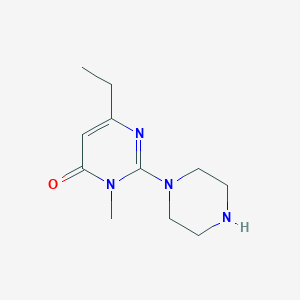

![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
